Methyl({[(2S)-piperidin-2-yl]methyl})amine
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Overview
Description
Methyl({[(2S)-piperidin-2-yl]methyl})amine is a versatile compound with a piperidine ring structure. It is commonly used in various fields of scientific research and industry due to its unique chemical properties. The compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[(2S)-piperidin-2-yl]methyl})amine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reductive amination of piperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2S)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl({[(2S)-piperidin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including drugs with analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl({[(2S)-piperidin-2-yl]methyl})amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand that binds to specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl({[(2S)-pyrrolidin-2-yl]methyl})amine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
N-Methylpiperidine: Lacks the additional methyl group on the nitrogen atom.
Piperidine: The parent compound without any methylation.
Uniqueness
Methyl({[(2S)-piperidin-2-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(2S)-piperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
MGOVUZGBXAFMCY-ZETCQYMHSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCCN1 |
Canonical SMILES |
CNCC1CCCCN1 |
Origin of Product |
United States |
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